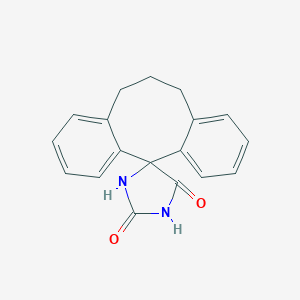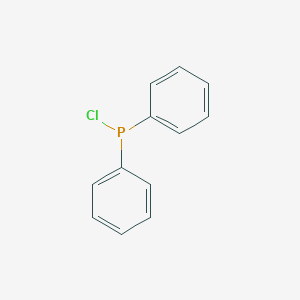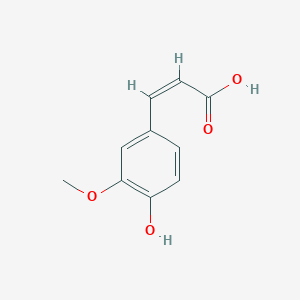
cis-Ferulic acid
Descripción general
Descripción
Cis-Ferulic acid is a ferulic acid consisting of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring . It has a role as a platelet aggregation inhibitor and a plant metabolite . It is functionally related to a cis-cinnamic acid .
Synthesis Analysis
A series of novel ferulic acid derivatives were designed and synthesized . These derivatives with the core structure of diphenyl acrylic acids had cis-trans isomers . Chemical synthesis of FA from vanillin via the Wittig–Horner reaction or Knoevenagel reaction offer a short producing cycle, low cost, and large output, but these approaches produce a mixture of trans-and cis-ferulic acids, which are challenging to separate .Molecular Structure Analysis
Cis-Ferulic acid consists of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring . It is functionally related to a cis-cinnamic acid .Chemical Reactions Analysis
Cis-FA and trans-FA are geometric isomers with very similar structures but can be well distinguished by the order of elution during gas chromatography . More protic solvents, higher temperatures, UV radiation and longer storage times led to more significant degradation (isomerization) of both trans-isomers .Physical And Chemical Properties Analysis
Cis-Ferulic acid is a ferulic acid consisting of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring .Aplicaciones Científicas De Investigación
Antioxidant Properties
Ferulic acid is a potent antioxidant . It is a free radical scavenger, but also an inhibitor of enzymes that catalyze free radical generation and an enhancer of scavenger enzyme activity . This makes it a valuable compound in the fight against oxidative stress-related diseases.
Anti-inflammatory Properties
Ferulic acid has scientifically proven anti-inflammatory properties . The anti-inflammatory effect of ferulic acid is mainly related to the levels of PPAR γ, CAM and NF-κ B and p38 MAPK signaling pathways .
Antibacterial Properties
Ferulic acid has been shown to have antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Neuroprotective Action
Ferulic acid has been found to have neuroprotective effects . However, its low ability to permeate through biological barriers (e.g., the blood–brain barrier, BBB), its low bioavailability and its fast elimination from the gastrointestinal tract after oral administration limit its clinical use, e.g., for the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Anticancer Properties
Ferulic acid has been found to have anticancer properties . Seed extracts of various Borago species, which contain ferulic acid, have high antiproliferative activity to HT-29 human colon cancer cells .
Bioavailability Enhancement
The bioavailability of ferulic acid is dependent on thermal treatment of food products. It was observed that boiling of whole-grain barley varieties enhanced extractability of phenolic acids .
Biocatalytic Conversion
Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals .
Nanotechnological Approaches
New nanotechnological approaches are being developed to regulate intracellular transport of ferulic acid . This could potentially enhance its bioavailability and effectiveness in treating various diseases.
Mecanismo De Acción
Target of Action
cis-Ferulic acid, a phenolic substance widely found in plants, has been shown to have a variety of biological targets. It has been found to have potent anti-oxidative and anti-inflammatory effects, and it modulates unique neuro-signaling pathways . It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . It also targets Phosphatase PTP1B .
Mode of Action
cis-Ferulic acid interacts with its targets in several ways. It has been shown to inhibit the PI3K/AKT pathway, which plays a key role in cell survival and growth . It also reduces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells . Furthermore, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway that can lead to complications in diabetes .
Biochemical Pathways
cis-Ferulic acid affects several biochemical pathways. It has been shown to modulate the PI3K/AKT pathway, which is involved in cell survival and growth . It also affects the production of ROS, which can cause oxidative stress and damage to cells . Furthermore, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway . The degradation pathway of G-lignin (ferulic acid) can be divided into non-oxidative decarboxylation pathway, CoA-dependent non-β-oxidation pathway, CoA-dependent β-oxidation pathway, and side chain reduction pathway .
Pharmacokinetics
The pharmacokinetics of cis-Ferulic acid have been studied in rats. It has been found that the compound is rapidly absorbed and distributed in the body. The low values of T1/2 (abs) (0.07 ± 0.00 h), T1/2 (α) (0.16 ± 0.12 h) and T1/2 (β) (1.77 ± 0.71 h) revealed the rapid absorption and distribution of cis-Ferulic acid in rats .
Result of Action
The action of cis-Ferulic acid results in several molecular and cellular effects. It has been shown to have potent anti-oxidative and anti-inflammatory effects . It also has ant-apoptotic and anti-platelet effects . It has been shown to have anticancer activity, arising mostly from its capability to suppress reactive oxygen species that protects cellular components, such as DNA, peptides, and lipids, from oxidative damage .
Action Environment
The action of cis-Ferulic acid can be influenced by environmental factors. For example, it has been shown to have antiviral activities against Respiratory syncytial virus (RSV), but its efficacy can vary depending on the specific strain of the virus . Additionally, it has been shown to undergo trans–cis photoisomerization under irradiation, which can affect its antioxidant activity .
Safety and Hazards
Direcciones Futuras
In the future, ferulic acid may be an important ingredient of multicomponent formulations, alleviating adverse effects of common chemotherapeutics used in treatment of drug-resistant cancers . It is known that ferulic acid has antitumor activity and that, at high doses, it is less toxic to normal cells than to cancer ones .
Propiedades
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034732 | |
| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ferulic acid | |
CAS RN |
1014-83-1 | |
| Record name | cis-Ferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferulic acid (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-ferulic acid?
A1: cis-Ferulic acid has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.
Q2: How is cis-ferulic acid structurally different from trans-ferulic acid?
A2: cis-Ferulic acid and trans-ferulic acid are geometric isomers. They share the same molecular formula but differ in the spatial arrangement of their atoms around the double bond in the propenoic acid side chain.
Q3: What spectroscopic techniques are commonly used to identify and characterize cis-ferulic acid?
A3: Researchers frequently employ techniques like UV spectroscopy, NMR (1H and 13C), HPLC, GC-MS, and LC-MS to identify and characterize cis-ferulic acid. [, ]
Q4: How stable is cis-ferulic acid under different conditions?
A4: cis-Ferulic acid can convert to its trans isomer under certain conditions, such as exposure to light or alkaline environments. [, , ] Its stability in different solvents and formulations is also an area of ongoing research.
Q5: What are some known applications of cis-ferulic acid?
A5: Due to its isomerization to the trans form, cis-ferulic acid is primarily studied in the context of its formation from trans-ferulic acid and its potential role in plant biology. [, , , ]
Q6: What is the role of cis-ferulic acid in plants?
A6: While trans-ferulic acid is a key component of plant cell walls, particularly in strengthening lignin, the role of cis-ferulic acid is less well understood. It is found in lower quantities than the trans isomer and is believed to potentially influence root growth and differentiation. [, ]
Q7: How is the content of cis-ferulic acid affected by environmental factors in plants?
A7: Studies indicate that factors like nitrogen levels in soil can influence the accumulation of cis-ferulic acid in wheat grains, although these effects seem to be less pronounced than for other phenolic acids. []
Q8: Does cis-ferulic acid contribute to the yellowing of wood pulp?
A8: Yes, research suggests that cis-ferulic acid, formed through the photoisomerization of trans-ferulic acid in wood pulp, contributes to the undesirable yellowing observed in unbleached white spruce mechanical pulp. []
Q9: How do structural differences between cis-ferulic acid and trans-ferulic acid affect their biological activities?
A9: The trans configuration is generally considered more biologically active. For example, trans-ferulic acid shows stronger anti-babesial activity than cis-ferulic acid. [] The difference in their spatial arrangements likely influences their binding affinities to target molecules.
Q10: Is sulfate conjugation known to affect the activity of ferulic acid isomers?
A10: Yes, research on Shimotsu-To, a traditional Chinese medicine containing ferulic acid derivatives, suggests that sulfate conjugation can inactivate the inhibitory effect of trans-ferulic acid on platelet aggregation. [] It is plausible that a similar effect might be observed with cis-ferulic acid.
Q11: What analytical methods are used to quantify cis-ferulic acid in plant materials or other matrices?
A11: Researchers commonly utilize techniques like HPLC, often coupled with UV or DAD detectors, to quantify cis-ferulic acid in various matrices. [, , , ]
Q12: What are the common methods for extracting cis-ferulic acid from plant materials?
A12: Extraction of cis-ferulic acid, often alongside other phenolic acids, often involves alkaline hydrolysis of plant materials followed by solvent extraction, with ethyl acetate being a common choice. [, ]
Q13: Can you explain the pH-zone-refining counter-current chromatography technique used for separating ferulic acid isomers?
A13: This specialized technique allows for the separation of compounds with similar properties, such as cis- and trans-ferulic acid, based on their differing affinities for a stationary phase under specific pH conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


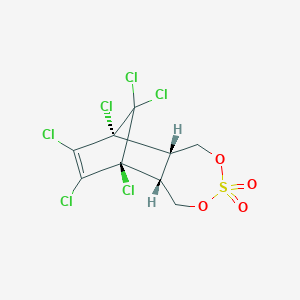
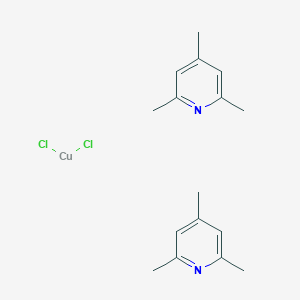
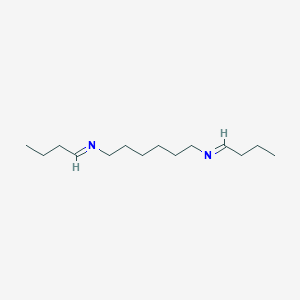

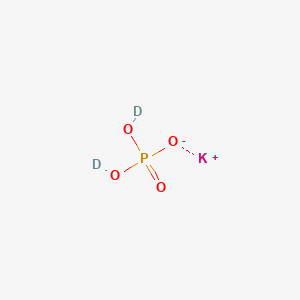
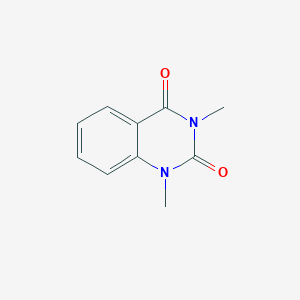
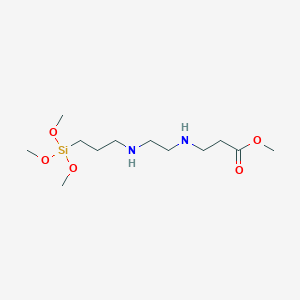


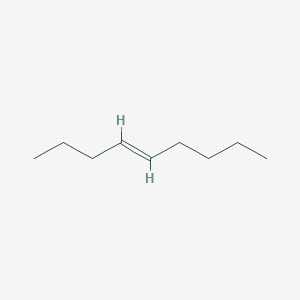
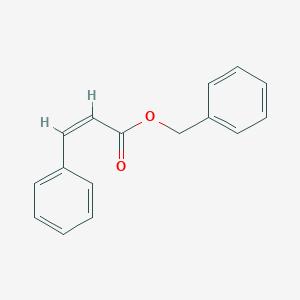
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
